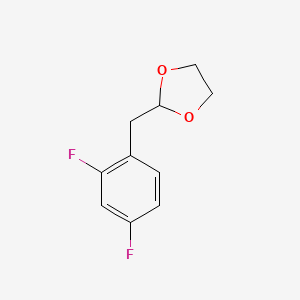

1,3-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene

Description

BenchChem offers high-quality 1,3-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(2,4-difluorophenyl)methyl]-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c11-8-2-1-7(9(12)6-8)5-10-13-3-4-14-10/h1-2,6,10H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEXEGDIBSJOBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CC2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374255 | |

| Record name | 2-[(2,4-difluorophenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842124-12-3 | |

| Record name | 2-[(2,4-difluorophenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific compound 1,3-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene is a novel chemical entity for which a unique Chemical Abstracts Service (CAS) number has not been publicly assigned. This guide is constructed based on established principles of organic chemistry and data from structurally analogous compounds. All proposed methodologies and properties should be considered theoretical and require experimental validation.

Introduction: The Promise of Fluorinated Dioxolanes in Medicinal Chemistry

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern drug discovery, often leading to enhanced metabolic stability, binding affinity, and lipophilicity.[1] Concurrently, the 1,3-dioxolane moiety serves as a versatile pharmacophore, known to be a key structural element in various biologically active compounds, including antibacterial and antifungal agents.[2][3] The novel compound, 1,3-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene, represents a convergence of these two privileged structural motifs. Its unique architecture, featuring a difluorinated benzene ring coupled to a dioxolane via a methylene bridge, suggests significant potential as a building block in the synthesis of new chemical entities with tailored pharmacological profiles. This guide provides a comprehensive technical overview of its proposed synthesis, predicted properties, and potential applications, offering a roadmap for researchers venturing into this promising area of chemical space.

Physicochemical Properties: An In-Silico Perspective

While experimental data for the target molecule is not available, we can extrapolate its likely physicochemical properties based on its constituent parts and related known compounds.

| Property | Predicted Value | Rationale |

| Molecular Formula | C₁₀H₁₀F₂O₂ | Based on the chemical structure. |

| Molecular Weight | 200.18 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid | Similar to other substituted dioxolanes and fluorinated aromatics. |

| Boiling Point | ~230-250 °C | Higher than 1,3-difluorobenzene (83 °C) due to increased molecular weight and polarity of the dioxolane group. |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Sparingly soluble in water. | The hydrophobic fluorinated benzene ring and the more polar dioxolane group suggest this solubility profile. |

| LogP | ~2.5 - 3.5 | Estimated based on the contributions of the fluoro and dioxolane functional groups. |

Proposed Synthesis Pathway

The synthesis of 1,3-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene can be logically approached through a two-step process starting from commercially available 2,4-difluorobenzaldehyde. This strategy involves the initial formation of the corresponding phenylacetaldehyde, followed by the protection of the aldehyde as a cyclic acetal (dioxolane).

Step 1: Synthesis of (2,4-Difluorophenyl)acetaldehyde

A plausible route to the intermediate, (2,4-difluorophenyl)acetaldehyde, involves a Grignard reaction with a suitable one-carbon homologating agent.

Experimental Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, add magnesium turnings (1.2 eq.) and a crystal of iodine in anhydrous tetrahydrofuran (THF).

-

Add a small portion of 2,4-difluorobenzyl bromide (1.0 eq.) to initiate the reaction.

-

Once the reaction begins, add the remaining 2,4-difluorobenzyl bromide dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Homologation: Cool the Grignard solution to 0 °C and add a solution of a suitable formylating agent, such as N,N-dimethylformamide (DMF) (1.1 eq.), dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude (2,4-difluorophenyl)acetaldehyde.

Step 2: Acetalization to form 1,3-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene

The final step involves the protection of the aldehyde functional group as a 1,3-dioxolane. This is a standard acid-catalyzed reaction with ethylene glycol.[4]

Experimental Protocol:

-

In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the crude (2,4-difluorophenyl)acetaldehyde from the previous step in toluene.

-

Add ethylene glycol (1.5 eq.) and a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA).

-

Reflux the mixture, azeotropically removing the water formed during the reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the final product, 1,3-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene.

Potential Applications in Drug Discovery and Development

The unique structural features of 1,3-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene make it an attractive scaffold for the development of novel therapeutic agents.

-

Bioisosteric Replacement: The difluorinated phenyl ring can act as a bioisostere for other aromatic systems, potentially improving metabolic stability and modulating electronic properties.

-

Scaffold for Novel Pharmacophores: The dioxolane moiety can be further functionalized or serve as a key interaction point with biological targets. The methylene linker provides conformational flexibility, which can be crucial for optimal binding.

-

Antimicrobial and Antifungal Agents: Given the known antimicrobial and antifungal activities of many dioxolane-containing compounds, this molecule could serve as a starting point for the development of new anti-infective agents.[2][3]

Safety and Handling

As with any novel chemical compound, 1,3-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Based on analogous structures, potential hazards may include:

-

Skin and Eye Irritation: Many aromatic and fluorinated compounds can cause irritation upon contact.

-

Respiratory Tract Irritation: Inhalation of vapors should be avoided.

-

Flammability: While not expected to be highly flammable, it should be kept away from open flames and sources of ignition.

In case of accidental exposure, it is crucial to seek immediate medical attention.

Conclusion

1,3-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene stands as a promising yet underexplored molecule at the intersection of fluorine and heterocyclic chemistry. The synthetic pathway outlined in this guide offers a viable route to access this compound, paving the way for its empirical investigation. Its predicted properties and potential applications in drug discovery warrant further exploration by the scientific community. As research progresses, the full potential of this and related fluorinated dioxolane derivatives will undoubtedly be unlocked, contributing to the development of the next generation of therapeutic agents.

References

-

Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules. 2011 Aug; 16(8): 6808–6820. Available from: [Link]

-

PubChem. 2-(3,4-Difluorophenyl)-1,3-dioxolane. Available from: [Link]

-

PubChem. 2,2-Difluoro-1,3-dioxolane. Available from: [Link]

-

Synthesis and biological activity of new 1,3-dioxolanes as potential antibacterial and antifungal compounds. PubMed. 2011 Aug 10. Available from: [Link]

- Google Patents. Asymmetric synthesis of 2-(2,4-difluorophenyl)-1-heterocycl-1-yl butan-2,3-diols.

-

In vitro antibacterial and antifungal activity of 1,3-Dioxolane derivatives. ResearchGate. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of 1,3-dioxolanes. Available from: [Link]

-

Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. National Institutes of Health. Available from: [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available from: [Link]

-

PubChem. 1,3-Difluorobenzene. Available from: [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available from: [Link]

- Google Patents. 2-Substituted-4-Substituted-1,3-Dioxolanes, Synthesis and use thereof.

-

Synthesis and biological activity of certain derivatives of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline. Part 2. PubMed. Available from: [Link]

-

CAS. 1,4-Difluoro-2-methylbenzene. Available from: [Link]

-

Wikipedia. Dioxolane. Available from: [Link]

-

PubChem. 4,5-Difluoro-1,3-dioxolan-2-one. Available from: [Link]

Sources

physicochemical properties of 1,3-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene

Introduction: Unveiling a Novel Fluorinated Building Block

In the landscape of modern drug discovery and materials science, fluorinated organic compounds hold a position of exceptional importance. The strategic incorporation of fluorine atoms into a molecular scaffold can profoundly influence key properties such as metabolic stability, lipophilicity, and binding affinity.[1] The subject of this guide, 1,3-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene, is a novel chemical entity that combines the advantageous electronic properties of a difluorinated benzene ring with a versatile dioxolane functional group. The 1,3-difluoro substitution pattern is a known bioisostere for other functional groups and is present in various bioactive molecules.[1] The dioxolane moiety serves as a protected carbonyl, which can be unveiled under specific acidic conditions, offering a reactive handle for further synthetic elaboration.

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals. Given the novelty of this compound, this guide is structured as a prospective framework, outlining the necessary steps to synthesize, characterize, and evaluate its core physicochemical properties. We will not only present protocols but also delve into the causality behind the experimental choices, ensuring a robust and scientifically sound approach to its investigation.

Section 1: Proposed Synthesis and Structural Elucidation

The rational synthesis and unambiguous confirmation of a molecule's structure are the foundational steps of any chemical investigation. Here, we propose a logical synthetic pathway and outline the critical analytical techniques for structural verification.

A Plausible Synthetic Workflow

A practical synthesis can be envisioned starting from commercially available 2,4-difluorophenylacetic acid. The workflow involves the protection of the carboxylic acid, reduction to the corresponding aldehyde, and subsequent acetal formation.

Caption: Proposed synthesis of 1,3-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene.

Causality of the Approach:

-

Starting Material: 2,4-difluorophenylacetic acid is a readily available starting material. The numbering seems reversed, but the substitution pattern is identical to the target's 1,3-difluoro-4-substituted core.

-

Protection/Reduction Sequence: Direct reduction of the carboxylic acid to the aldehyde can be challenging. Converting it to an ester first provides a more controlled substrate for reduction to the aldehyde using a reagent like Diisobutylaluminium hydride (DIBAL-H), which is known to stop at the aldehyde stage at low temperatures.

-

Acetal Formation: The final step involves a classic acid-catalyzed reaction with ethylene glycol to form the 1,3-dioxolane ring, a stable protecting group for the aldehyde.[2] This reaction is typically driven to completion by the removal of water.

Spectroscopic and Analytical Characterization

Unambiguous confirmation of the final product's identity is paramount. A combination of spectroscopic methods is required.

Table 1: Predicted and Essential Analytical Data

| Property | Predicted/Expected Value | Technique | Rationale & Interpretation |

|---|---|---|---|

| Molecular Formula | C₁₀H₁₀F₂O₂ | - | Derived from the chemical structure. |

| Molecular Weight | 200.18 g/mol | - | Sum of atomic weights. |

| Exact Mass | 200.06488 Da | High-Resolution MS | Confirms elemental composition. The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z 200.[3] |

| ¹H NMR | See below | NMR Spectroscopy | Protons on the dioxolane ring and the methylene bridge will have characteristic shifts. Aromatic protons will show complex splitting due to F-H coupling.[4][5] |

| ¹³C NMR | See below | NMR Spectroscopy | Carbon signals will be split by fluorine (C-F coupling). The difluorinated carbons will appear as doublets of doublets.[4][5] |

| ¹⁹F NMR | Two distinct signals | NMR Spectroscopy | Confirms the presence and electronic environment of the two non-equivalent fluorine atoms. |

| FT-IR | ~1000-1200 cm⁻¹ (C-F), ~1100-1250 cm⁻¹ (C-O), ~2850-3000 cm⁻¹ (C-H) | IR Spectroscopy | Confirms the presence of key functional groups. Absence of a strong C=O stretch (~1700 cm⁻¹) confirms the conversion of the aldehyde.[5] |

Section 2: Core Physicochemical Properties: Protocols and Rationale

Understanding the physicochemical properties of a compound is critical for predicting its behavior in biological systems and for designing appropriate formulations.

Lipophilicity (LogP)

The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity, which heavily influences its absorption, distribution, metabolism, and excretion (ADME) profile.[6]

Experimental Protocol: HPLC-Based LogP Determination

This method is faster than the traditional shake-flask method and requires less material. It correlates the compound's retention time on a reverse-phase HPLC column with the known LogP values of a set of standards.[7]

Caption: Workflow for the experimental determination of LogP via HPLC.

Causality of the Protocol:

-

Reverse-Phase Column (C18): The stationary phase is nonpolar. More lipophilic compounds interact more strongly with it, leading to longer retention times.

-

Mobile Phase: A polar mobile phase (methanol/water) is used to elute the compounds. The ratio can be adjusted to achieve optimal separation and retention times.

-

Calibration Standards: Using a series of compounds with well-documented LogP values allows for the creation of a reliable calibration curve, against which the unknown compound's behavior can be accurately interpolated.[7]

Acidity/Basicity (pKa)

The pKa value defines the ionization state of a molecule at a given pH. This is crucial as the charge state affects solubility, permeability, and target binding. This molecule is not expected to have a readily ionizable group within the physiological pH range, but this must be confirmed experimentally.

Experimental Protocol: NMR Titration for pKa Determination

NMR spectroscopy can be a powerful tool for pKa determination, especially for compounds with poor water solubility or those lacking a chromophore for UV-based methods.[8][9] The method relies on monitoring the chemical shift of a proton near a potentially ionizable site as a function of pH.

-

Preparation: Dissolve a precise amount of the compound in a suitable solvent system (e.g., DMSO-d₆/D₂O mixtures).

-

pH Gradient: Prepare a series of samples across a wide pH range (e.g., pH 2 to 12). The pH of each sample must be accurately measured.

-

NMR Acquisition: Acquire a ¹H NMR spectrum for each sample under identical conditions.

-

Data Analysis: Identify a proton whose chemical shift (δ) is sensitive to changes in pH. Plot the chemical shift of this proton against the sample pH.

-

pKa Calculation: Fit the data to the Henderson-Hasselbalch equation. The pKa is the pH at the inflection point of the resulting sigmoidal curve.[10]

Causality of the Protocol:

-

Chemical Shift Sensitivity: The electron density around a nucleus changes upon protonation or deprotonation, leading to a predictable change in its chemical shift. By tracking this change, one can monitor the equilibrium between the acidic and basic forms of the molecule.

-

Solvent System: For compounds with low water solubility, using co-solvents like DMSO is necessary. However, it's critical to note that pKa values are solvent-dependent, and this should be reported.[9]

Section 3: Stability Assessment

Evaluating the chemical stability of a new entity is a non-negotiable step in drug development. It determines the compound's shelf-life and identifies potential degradation pathways.[11][12] Stability studies expose the compound to accelerated environmental conditions to predict its long-term behavior.[13]

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is performed to identify likely degradation products and to develop a stability-indicating analytical method.[12]

Caption: A typical workflow for a forced degradation stability study.

Causality of the Protocol:

-

Stress Conditions: The chosen conditions (acid, base, oxidation, light, heat) represent the most common degradation pathways for small molecules.[11] For this specific molecule, acid hydrolysis is of particular interest as it would likely cleave the dioxolane ring to reveal the aldehyde.

-

Stability-Indicating Method: The analytical method (typically HPLC) must be able to separate the parent compound from all major degradation products. This ensures that the decrease in the parent compound's concentration is accurately measured. Coupling HPLC with mass spectrometry (LC-MS) is invaluable for identifying the structures of the degradants.

-

Time Points: Analyzing samples at multiple time points allows for an estimation of the degradation rate under each stress condition.[14]

Conclusion

1,3-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene represents a promising, albeit uncharacterized, molecular scaffold. This guide provides the essential strategic and methodological framework for its synthesis, characterization, and physicochemical evaluation. By following these self-validating protocols, which emphasize the rationale behind each step, researchers can generate the high-quality, reliable data necessary to assess its potential in drug discovery and other advanced applications. The insights gained from these studies will be pivotal in determining the future trajectory of this and related fluorinated compounds.

References

- (2015). US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl) - Google Patents.

- Lewis, S. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons.

- (n.d.). Synthesis and Properties of (1,3-Dioxolan-2-yl)furans.

- (n.d.). 2-[Difluoro(phenylselenyl)methyl]benzo-1,3-thiazole. MDPI.

- (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants.

- (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency (EMA).

- (n.d.). Experimental (FT-IR, Laser-Raman and NMR) and Theoretical Spectroscopic Analysis of 3-[(N-methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione.

- (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH.

- (n.d.). 1,3,4-thiadiazole: a privileged scaffold for drug design and development. PubMed.

- (n.d.).

- (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). NIH.

- (2012). Stability Testing of Pharmaceutical Products.

- (n.d.). 1,3-Difluorobenzene | C6H4F2. PubChem.

- (n.d.). Calculate reagent log P values to determine solubility characteristics. Thermo Fisher Scientific.

- (2021). pKa Determination in non-Aqueous Solvents and. The University of Liverpool Repository.

- (n.d.).

- (n.d.). Rapid Method for Estimating Log P for Organic Chemicals. epa nepis.

- (2022). How to Predict the pKa of Any Compound in Any Solvent.

-

(n.d.). Single Crystal XRD and NMR Analysis of (Z)-Methyl 3-(benzo[d][2][15]dioxol- 5-yl). ResearchGate.

- (n.d.). Predicted vs. experimental logP values for the 140 compounds in the MLR training set (r2=0.949, RMSE: 0.481)..

- (n.d.). 1,3-Dichloro-4-(1,3-dioxolan-2-ylmethyl)benzene. Benchchem.

- (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Paho.org.

- (1996). US5504264A - Process for preparing 1,3-difluorobenzene.

- (2021). 3.3: pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome. Chemistry LibreTexts.

- (2023). Stability Testing for Pharmaceuticals & More.

- (2020). Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins.

- (n.d.). Synthesis and Characterization of Natural Abundance and Isotopically Labeled 1,4-Bis(3,3,3-triphenylpropynyl)-2,3-difluorobenzene. A Molecular Gyroscope with a Polar Rotator.. Garcia Garibay Research Group - UCLA.

- (n.d.). Stability testing overview for Pharmaceutical products. GMP SOP.

- (n.d.). 2,2-Difluoro-1,3-dioxolane | C3H4F2O2. PubChem.

-

(n.d.). Experimental and Theoretical Studies on the Molecular Structure, FT-IR, NMR, HOMO, LUMO, MESP, and Reactivity Descriptors of (E)-1-(2,3-Dihydrobenzo[b][15][16]dioxin-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. Material Science Research India.

Sources

- 1. commons.lib.jmu.edu [commons.lib.jmu.edu]

- 2. researchgate.net [researchgate.net]

- 3. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 4. researchgate.net [researchgate.net]

- 5. Experimental and Theoretical Studies on the Molecular Structure, FT-IR, NMR, HOMO, LUMO, MESP, and Reactivity Descriptors of (E)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one – Material Science Research India [materialsciencejournal.org]

- 6. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. ema.europa.eu [ema.europa.eu]

- 12. japsonline.com [japsonline.com]

- 13. humiditycontrol.com [humiditycontrol.com]

- 14. gmpsop.com [gmpsop.com]

- 15. US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl)-4-hydroxy-piperidine-1-carboxylate - Google Patents [patents.google.com]

- 16. mdpi.com [mdpi.com]

synthesis pathway for 1,3-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene

An In-Depth Technical Guide to the Synthesis of 1,3-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient , a key building block in the development of novel pharmaceutical agents and functional materials. The synthesis is strategically designed in two primary stages: the formylation of 1,3-difluorobenzene to yield 2,4-difluorobenzaldehyde, followed by the protection of the aldehyde functionality as a 1,3-dioxolane. This guide elucidates the underlying chemical principles, provides detailed step-by-step protocols, and offers insights into the critical parameters that ensure high yield and purity of the final product.

Introduction: Significance and Synthetic Strategy

Fluorinated organic molecules are of paramount importance in medicinal chemistry and materials science. The introduction of fluorine atoms can significantly modulate a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity. The target molecule, 1,3-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene, incorporates a difluorinated benzene ring, a common motif in various bioactive compounds.[1] The 1,3-dioxolane moiety serves as a protected aldehyde, which is a versatile functional group for further synthetic transformations.

The synthetic approach detailed herein is predicated on a logical and efficient sequence of reactions, starting from readily available 1,3-difluorobenzene. The core strategy involves:

-

Electrophilic Aromatic Substitution: Introduction of a formyl group onto the 1,3-difluorobenzene ring to produce 2,4-difluorobenzaldehyde.[2][3]

-

Carbonyl Protection: Conversion of the aldehyde to a cyclic acetal using ethylene glycol, a stable protecting group that can be readily removed under acidic conditions when desired.[4][5][6]

This pathway is selected for its reliability, scalability, and the commercial availability of the starting materials.

Synthesis Pathway Overview

The synthesis of 1,3-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene is accomplished through a two-step process. The first step involves the formylation of 1,3-difluorobenzene, and the second step is the acetalization of the resulting aldehyde.

Figure 1: Overall synthetic scheme.

Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 2,4-Difluorobenzaldehyde

The introduction of a formyl group onto the 1,3-difluorobenzene ring can be achieved through various formylation reactions. A common and effective method is a modified Reimer-Tiemann reaction.[7]

Protocol:

-

Reaction Setup: To a solution of m-difluorobenzene in a suitable solvent, add a strong base and chloroform.[7]

-

Reaction Conditions: The reaction is typically carried out under controlled temperature conditions to manage the exothermic nature of the reaction.

-

Work-up and Purification: After the reaction is complete, the mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified by distillation or chromatography to yield pure 2,4-difluorobenzaldehyde.

Causality and Expertise: The fluorine atoms are deactivating but ortho, para-directing. The formylation occurs at the position para to one fluorine and ortho to the other, which is sterically and electronically favored. The Reimer-Tiemann reaction proceeds via the electrophilic dichlorocarbene, which is generated in situ from chloroform and a strong base.[7] The electron-rich benzene ring attacks the dichlorocarbene, and subsequent hydrolysis of the dichloromethyl intermediate yields the aldehyde.

Step 2: Synthesis of 1,3-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene

The protection of the aldehyde group as a 1,3-dioxolane is a standard and high-yielding reaction.[8][9]

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, combine 2,4-difluorobenzaldehyde, a slight excess of ethylene glycol, and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent such as toluene.[5]

-

Reaction Conditions: The reaction mixture is heated to reflux. The water formed during the reaction is azeotropically removed using the Dean-Stark trap to drive the equilibrium towards the product.[6]

-

Work-up and Purification: Once the reaction is complete (monitored by TLC or GC), the mixture is cooled, washed with a mild base to neutralize the acid catalyst, and then with water. The organic layer is dried, and the solvent is removed under reduced pressure. The resulting crude product can be purified by distillation or chromatography.

Causality and Expertise: The acid catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic.[4] The hydroxyl groups of ethylene glycol then act as nucleophiles, attacking the activated carbonyl carbon. A series of proton transfer and elimination steps lead to the formation of the stable five-membered cyclic acetal. The removal of water is crucial for achieving high yields, as the reaction is reversible.[5][6]

Data Summary

| Step | Reactants | Reagents & Conditions | Product | Typical Yield |

| 1 | 1,3-Difluorobenzene | Chloroform, Strong Base; Hydrolysis | 2,4-Difluorobenzaldehyde | 60-75% |

| 2 | 2,4-Difluorobenzaldehyde, Ethylene Glycol | p-Toluenesulfonic acid (cat.), Toluene, Reflux | 1,3-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene | >90% |

Conclusion

The synthesis pathway detailed in this guide provides a reliable and efficient method for the preparation of 1,3-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene. By following the outlined protocols and understanding the underlying chemical principles, researchers can confidently produce this valuable intermediate for their drug discovery and development programs. The self-validating nature of the protocols, coupled with the use of readily available reagents, makes this synthetic route amenable to both small-scale laboratory synthesis and larger-scale production.

References

-

JMU Scholarly Commons. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. [Link]

- Google Patents. US5504264A - Process for preparing 1,3-difluorobenzene.

- Google Patents. The synthetic method of 2,4 difluoro benzene methanamines.

-

ResearchGate. Synthesis of 2, 2-dimethyl-4-phenyl-[1][10]-dioxolane using zeolite encapsulated Co (II), Cu (II) and Zn (II) complexes. [Link]

-

National Institutes of Health. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. [Link]

-

ResearchGate. Synthetic route for compounds 2–10. (i): 3,4-difluoronitrobenzene, NaHCO3. [Link]

-

YouTube. Ethylene Glycol for Protecting Groups. [Link]

-

Chemistry LibreTexts. 15.8: Synthesis of Benzene Derivatives: Electrophilic Aromatic Substitution. [Link]

- Google Patents.

-

KPU Pressbooks. 5.4 Synthesis of Benzene Derivatives – Organic Chemistry II. [Link]

-

ResearchGate. Synthesis and Properties of (1,3-Dioxolan-2-yl)furans | Request PDF. [Link]

-

Reddit. What's the most common method for the protection of aldehydes? : r/chemistry. [Link]

-

Patsnap. The synthetic method of 2,4-difluorobenzylamine. [Link]

-

Chemistry LibreTexts. 18.8: Synthetic Strategies for Di-substituted Benzenes. [Link]

- Google Patents. US5142093A - Process for the preparation of 4-(2,4-difluorophenyl)

-

Chemistry LibreTexts. 17.8: Acetals as Protecting Groups. [Link]

-

ResearchGate. Reaction of Ketone or Aldehyde 2 with Ethylene Glycol in the Presence.... [Link]

-

Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

Sources

- 1. commons.lib.jmu.edu [commons.lib.jmu.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 5.4 Synthesis of Benzene Derivatives – Organic Chemistry II [kpu.pressbooks.pub]

- 4. youtube.com [youtube.com]

- 5. reddit.com [reddit.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CN108752217B - A kind of synthetic method of dolutegravir key intermediate 2,4-difluorobenzylamine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. CN105017026B - The synthetic method of 2,4 difluoro benzene methanamines - Google Patents [patents.google.com]

An In-Depth Guide to the ¹H NMR Spectroscopic Analysis of 1,3-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene

Abstract

This technical guide provides a comprehensive, in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1,3-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation. It offers a predictive analysis grounded in fundamental NMR principles, including chemical shift theory, spin-spin coupling, and the nuanced effects of fluorine substitution. By dissecting the molecule into its constituent structural motifs—a 1,2,4-trisubstituted aromatic ring and a 2-substituted 1,3-dioxolane—we will construct a detailed, predicted spectrum. This guide also includes a field-proven, step-by-step protocol for experimental data acquisition, ensuring that practitioners can confidently generate and interpret high-quality spectra for this and structurally related compounds.

Molecular Structure and Proton Environments

To accurately interpret the ¹H NMR spectrum, it is essential to first identify all unique proton environments within the molecule. 1,3-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene possesses five distinct sets of protons, which are systematically labeled in the diagram below. Understanding the electronic environment of each proton is the first step in predicting its chemical shift and splitting pattern.

Caption: Labeled proton environments in the target molecule.

-

Aromatic Protons (Hₐ, Hₑ, Hₑ): Three protons attached to the difluorinated benzene ring. Their chemical shifts and multiplicities are influenced by each other and by the two fluorine atoms.

-

Benzylic Protons (Hₐ): A methylene (-CH₂) group adjacent to both the aromatic ring and the dioxolane moiety.

-

Acetal Methine Proton (Hₑ): A single proton on the carbon atom bonded to two oxygen atoms within the dioxolane ring.

-

Dioxolane Methylene Protons (Hբ): The four protons of the two methylene groups in the dioxolane ring. Due to symmetry, these are chemically equivalent.

Predicted ¹H NMR Spectrum: A Detailed Analysis

A predictive analysis of the ¹H NMR spectrum is based on established principles of chemical shifts and coupling constants, considering the specific electronic effects of the substituents.

Aromatic Region (δ 6.8 – 7.5 ppm)

The aromatic region of the spectrum is anticipated to be the most complex due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The chemical shifts of aromatic protons typically fall between 6.5 and 8.0 ppm.[1][2] The two fluorine atoms are strong electron-withdrawing groups, which generally deshield (shift downfield) adjacent protons.[3]

-

Hₐ: This proton is ortho to one fluorine and meta to the other. It is expected to be the most downfield of the aromatic protons due to the strong ortho deshielding effect of fluorine. Its signal will be a complex multiplet due to coupling with Hₑ (meta coupling, ³JHH ≈ 2-3 Hz), Hₑ (para coupling, ⁵JHH ≈ 0.5 Hz), the ortho fluorine (³JHF ≈ 8-10 Hz), and the meta fluorine (⁴JHF ≈ 5-7 Hz).

-

Hₑ: This proton is situated ortho to the alkyl substituent and meta to a fluorine atom. It will experience coupling from Hₑ (ortho coupling, ³JHH ≈ 7-9 Hz), Hₐ (para coupling), and two different meta fluorine atoms. Its signal will likely appear as a doublet of doublets of doublets (ddd) or a more complex multiplet.

-

Hₑ: This proton is between the two fluorine atoms. It will be strongly influenced by both, experiencing two separate ortho H-F couplings. It will also couple to Hₑ (meta coupling). This signal is expected to be a triplet of triplets (tt) or a complex multiplet. The spectrum of 1,3-difluorobenzene itself shows a complex pattern between 6.6 and 7.4 ppm, which serves as a foundational model for this region.[4][5]

The presence of through-space H-F coupling can further complicate these signals. The magnitude of H-F coupling constants is significant and plays a crucial role in determining the final appearance of the spectrum.[6][7]

Aliphatic Region (δ 3.0 – 5.5 ppm)

-

Acetal Methine Proton (Hₑ): This proton is on a carbon atom bonded to two electronegative oxygen atoms, which causes significant deshielding. Its chemical shift is expected to be in the range of δ 4.8-5.2 ppm. This proton will be split into a triplet by the adjacent benzylic methylene protons (Hₐ), with a typical coupling constant of ³JHH ≈ 5 Hz.

-

Dioxolane Methylene Protons (Hբ): The four protons on the O-CH₂-CH₂-O fragment of the dioxolane ring are chemically equivalent due to rapid conformational averaging. They typically appear as a singlet in simple 2-substituted dioxolanes.[8] In this molecule, they are expected to resonate around δ 3.9-4.1 ppm.

-

Benzylic Protons (Hₐ): Protons on a carbon adjacent to an aromatic ring (benzylic protons) typically resonate in the range of δ 2.2-3.0 ppm.[1][9] However, in this case, the methylene group is also attached to the electron-rich dioxolane system, which will likely shift it further downfield. A predicted range of δ 3.0-3.3 ppm is reasonable. This signal should appear as a doublet, as it is coupled to the single acetal methine proton (Hₑ), with ³JHH ≈ 5 Hz.

Predicted Data Summary

The following table summarizes the predicted ¹H NMR data for 1,3-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene.

| Proton Label | Integration | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |

| Hₐ, Hₑ, Hₑ | 3H | 6.8 – 7.5 | Multiplet | Complex H-H and H-F coupling |

| Hₑ | 1H | 4.8 – 5.2 | Triplet (t) | ³JHH ≈ 5 |

| Hբ | 4H | 3.9 – 4.1 | Singlet (s) | N/A |

| Hₐ | 2H | 3.0 – 3.3 | Doublet (d) | ³JHH ≈ 5 |

Experimental Protocol for Spectrum Acquisition

To obtain a high-quality, interpretable ¹H NMR spectrum, adherence to a standardized experimental protocol is crucial. The following procedure is designed for a standard 400 MHz NMR spectrometer.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. 1,3-Difluorobenzene (372-18-9) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 1,3-Dioxolane(646-06-0) 1H NMR spectrum [chemicalbook.com]

- 9. web.pdx.edu [web.pdx.edu]

mass spectrometry analysis of 1,3-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1,3-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 1,3-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene, a fluorinated aromatic compound with a dioxolane moiety. Recognizing the importance of this structural class in pharmaceutical and chemical synthesis, this document outlines robust analytical methodologies tailored for researchers, scientists, and drug development professionals. We delve into the predictable fragmentation patterns under Electron Ionization (EI), propose a primary Gas Chromatography-Mass Spectrometry (GC-MS) workflow, and present a complementary Liquid Chromatography-Mass Spectrometry (LC-MS) method for comprehensive characterization. The causality behind experimental choices, from sample preparation to instrument parameter selection, is explained to ensure technical accuracy and reproducibility. This guide is grounded in established mass spectrometry principles and supported by authoritative references to deliver a self-validating and expert-driven protocol.

Introduction: The Analytical Imperative

1,3-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene is a molecule that combines the chemical stability of a difluorinated benzene ring with the reactive potential of a protected aldehyde (the dioxolane group). Fluorinated compounds are of immense interest in modern drug discovery, as the inclusion of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Consequently, unambiguous structural confirmation and purity assessment are critical checkpoints in the synthesis and quality control pipeline.

Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities.[2] This guide provides the scientific rationale and detailed protocols for interrogating this specific molecule, focusing on predicting its behavior in the mass spectrometer and establishing a reliable analytical workflow.

Predicted Mass Spectral Behavior: A Mechanistic Approach

Understanding the analyte's structure is paramount to predicting its fragmentation. The molecule consists of three key regions: the stable difluorobenzene ring, a benzylic methylene bridge, and the dioxolane (cyclic acetal) ring.

Molecular Formula: C₁₀H₁₀F₂O₂ Molecular Weight: 200.18 g/mol

Under high-energy Electron Ionization (EI), the resulting molecular ion (M⁺˙) is expected to be energetically unstable and undergo fragmentation.[3] The presence of heteroatoms (oxygen) and the aromatic system will direct the fragmentation pathways.[4]

-

Benzylic Cleavage: The C-C bond between the benzene ring and the methylene group is a likely point of initial cleavage. The formation of a stable, resonance-delocalized difluorobenzyl cation (m/z 127 ) is a highly favored pathway. This is often the most intense peak (the base peak) in the spectra of similar benzyl compounds.

-

Dioxolane Ring Fragmentation: Cyclic acetals are known to be highly susceptible to fragmentation under EI conditions.[5] The primary fragmentation of the dioxolane ring itself involves the loss of formaldehyde (CH₂O, 30 Da) or cleavage to form the characteristic oxonium ion at m/z 73 ([C₃H₅O₂]⁺). This fragment is a key diagnostic marker for the dioxolane moiety.[6]

-

Aromatic Ring Fragmentation: While the difluorobenzene ring is relatively stable, subsequent fragmentation of the difluorobenzyl cation (m/z 127) can occur through the loss of a fluorine atom or other rearrangements, though these fragments are typically of lower abundance.[7]

Softer ionization techniques, such as Electrospray Ionization (ESI), are less likely to induce such extensive fragmentation and are more suited for confirming the molecular weight via the observation of protonated molecules ([M+H]⁺) or other adducts.[8]

Recommended Analytical Workflow

A systematic approach ensures data quality and reproducibility. The proposed workflow is designed to provide both definitive identification and quantification.

Caption: High-level workflow for the MS analysis of the target compound.

Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)

4.1 Rationale for GC-MS

GC-MS is the preferred method for this analysis due to the anticipated volatility and thermal stability of the analyte. The detailed fragmentation patterns generated by Electron Ionization (EI) provide a structural fingerprint, enabling confident identification.

4.2 Experimental Protocol: Sample Preparation

-

Solvent Selection: Use a high-purity, volatile solvent in which the analyte is soluble. Dichloromethane or Ethyl Acetate are excellent starting choices.

-

Stock Solution: Accurately weigh ~1 mg of the analyte and dissolve it in 1.0 mL of the selected solvent to create a 1 mg/mL stock solution.

-

Working Solution: Perform a serial dilution of the stock solution to a final concentration of ~10 µg/mL. This concentration is typically sufficient for modern GC-MS systems and avoids detector saturation.

-

Vialing: Transfer the working solution to a 2 mL autosampler vial with a PTFE-lined cap.

4.3 Instrumentation and Parameters

The following parameters serve as a robust starting point and should be optimized as needed.

| Parameter | Setting | Justification |

| GC System | Agilent 8890 or equivalent | Provides excellent retention time reproducibility and thermal control. |

| Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) | A non-polar column offering good peak shape for aromatic compounds. |

| Injection Volume | 1 µL | Standard volume to prevent column overloading. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization without thermal degradation. |

| Injection Mode | Split (50:1 ratio) | Prevents column overloading and ensures sharp peaks for a concentrated sample. |

| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing optimal separation efficiency. |

| Oven Program | 80 °C (hold 1 min), ramp to 280 °C @ 15 °C/min, hold 5 min | A standard temperature ramp that effectively separates the analyte from solvent and potential impurities. |

| MS System | Agilent 5977B or equivalent | A sensitive and reliable single quadrupole mass detector. |

| Ion Source | Electron Ionization (EI) | The standard, high-energy method for generating reproducible fragmentation patterns.[9] |

| Ionization Energy | 70 eV | The industry standard energy that creates extensive, library-searchable fragmentation. |

| Source Temperature | 230 °C | Standard temperature to maintain source cleanliness and prevent condensation. |

| Quadrupole Temp | 150 °C | Standard temperature for stable mass filtering. |

| Scan Range | 40 - 450 m/z | Covers the molecular ion and all predicted major fragments. |

4.4 Predicted EI Fragmentation Pathway and Spectrum

The fragmentation begins with the ionization of the molecule to form the molecular ion (M⁺˙) at m/z 200. This ion then undergoes characteristic bond cleavages.

Caption: Predicted EI fragmentation pathway for the target compound.

4.5 Predicted Quantitative Data

The following table summarizes the key ions expected in the EI mass spectrum.

| m/z | Proposed Ion Formula | Proposed Structure / Origin | Predicted Rel. Abundance |

| 200 | C₁₀H₁₀F₂O₂⁺˙ | Molecular Ion (M⁺˙) | Low (<5%) |

| 127 | C₇H₅F₂⁺ | Difluorobenzyl cation (Benzylic cleavage) | High (100%, Base Peak) |

| 113 | C₆H₃F₂⁺ | Loss of CH₂ from m/z 127 | Moderate (15-25%) |

| 73 | C₃H₅O₂⁺ | Dioxolanylmethyl cation fragment | Moderate (30-50%) |

| 43 | C₂H₃O⁺ | Acylium ion from dioxolane breakdown | Moderate (20-40%) |

Alternative Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

5.1 Rationale for LC-MS

LC-MS with a soft ionization source like ESI is an excellent complementary technique. Its primary advantages are:

-

Molecular Ion Confirmation: ESI is much more likely to yield an intact protonated molecule ([M+H]⁺ at m/z 201.06) or sodium adduct ([M+Na]⁺ at m/z 223.04), providing confident confirmation of the molecular weight.

-

Analysis of Impurities: It is well-suited for analyzing less volatile or thermally sensitive impurities that may not be amenable to GC.

5.2 Experimental Protocol: Sample Preparation

-

Solvent Selection: Use a solvent system compatible with reverse-phase chromatography. A 50:50 mixture of Acetonitrile:Water is a good starting point.

-

Stock and Working Solutions: Prepare solutions as described in section 4.2, using the LC-MS compatible solvent system. Ensure final solutions are filtered through a 0.22 µm syringe filter to protect the LC system.

5.3 Instrumentation and Parameters

| Parameter | Setting | Justification |

| LC System | Agilent 1290 Infinity II or equivalent | High-pressure system for efficient separation and sharp peaks. |

| Column | ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) | A standard C18 column for excellent retention and separation of moderately polar compounds. |

| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous phase; acid aids in protonation for positive ion mode. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic phase. |

| Gradient | 5% B to 95% B over 5 minutes; hold 2 min | A typical screening gradient to elute the compound of interest. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temp | 40 °C | Improves peak shape and reduces viscosity. |

| MS System | Agilent 6120 Single Quad or TOF | Provides accurate mass measurement. |

| Ion Source | Electrospray Ionization (ESI) | Soft ionization technique to preserve the molecular ion.[10] |

| Polarity | Positive | To detect protonated molecules ([M+H]⁺) and other adducts. |

| Capillary Voltage | 3500 V | Standard voltage for efficient ion generation. |

| Gas Temperature | 300 °C | Aids in desolvation of the ESI droplets. |

| Scan Range | 100 - 500 m/z | Covers the expected molecular ion adducts. |

Conclusion

The mass spectrometric analysis of 1,3-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene is best approached with a dual strategy. A primary GC-MS method utilizing Electron Ionization provides a rich, reproducible fragmentation pattern essential for definitive structural identification, with the difluorobenzyl cation (m/z 127) and the dioxolane-related ion (m/z 73) serving as key diagnostic peaks. This is complemented by an LC-MS method using Electrospray Ionization, which serves to unequivocally confirm the molecular weight of the parent compound and analyze any non-volatile impurities. By leveraging the strengths of both techniques and understanding the underlying principles of fragmentation, researchers can achieve a complete and confident characterization of this important fluorinated building block.

References

-

Chemistry LibreTexts. (2023). Mass spectrometry. [Link]

-

Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]

-

Mabud, Md. Abdul, et al. (2021). "Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS)". Journal of Analytical Methods in Chemistry. [Link]

-

National Institute of Standards and Technology. (n.d.). 1,3-Dioxolane. NIST Chemistry WebBook. [Link]

- Goh, S. H., & Quee, G. L. (1993). Mass Spectra of Some Acetals.

-

Zimmerman, J. A., & O'Malley, R. M. (1986). Multiphoton ionization and fragmentation pathways of benzene, fluorobenzene, iodobenzene, and tert-butylbenzene. The Journal of Physical Chemistry. [Link]

-

Pamreddy, A., et al. (2019). "High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow". Analytical Chemistry. [Link]

-

Advion. (n.d.). Chemistry in Droplets: Fluorination. [Link]

-

Gul, S., & Ozdemir, N. (2014). "Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds". Molecules. [Link]

-

Fluorine Notes. (2022). Ionic series of fluorobenzene, 1,2-difluorobenzene, 1,2,4-trifluorobenzene, hexafluorobenzene. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Mass spectra of some acetals - Analyst (RSC Publishing) [pubs.rsc.org]

- 6. 1,3-Dioxolane [webbook.nist.gov]

- 7. notes.fluorine1.ru [notes.fluorine1.ru]

- 8. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. cromlab-instruments.es [cromlab-instruments.es]

A Comprehensive Guide to the Spectroscopic and Spectrometric Elucidation of 1,3-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene

Introduction

In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is a foundational requirement. Fluorinated aromatic compounds, in particular, are of significant interest due to the unique physicochemical properties that fluorine substitution imparts, including altered metabolic stability, binding affinity, and lipophilicity. The subject of this guide, 1,3-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene, represents a archetypal structure combining a difluorinated aromatic ring with an acetal-containing side chain. Such motifs serve as versatile intermediates and core structures in the synthesis of complex molecules.

This technical guide provides an in-depth, methodology-driven approach to the complete structure elucidation of 1,3-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene. Moving beyond a mere listing of techniques, we will explore the strategic rationale behind the selection of analytical methods, the interpretation of complex spectral data, and the synergistic interplay between different spectroscopic techniques. This document is intended for researchers, chemists, and drug development professionals who require a robust framework for unambiguous molecular structure confirmation.

Molecular Formula and Integrity: High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: The first step in any structure elucidation is to ascertain the elemental composition. Low-resolution mass spectrometry can provide the nominal mass, but High-Resolution Mass Spectrometry (HRMS) is indispensable. It provides the accurate mass of the molecular ion, often to within 5 ppm, which allows for the confident determination of a unique molecular formula. For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique that will likely yield the protonated molecular ion [M+H]⁺.

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: Calibrate the Time-of-Flight (TOF) mass analyzer using a known standard immediately prior to the analysis to ensure mass accuracy.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Ionization: Apply a positive ion mode ESI voltage (typically +3 to +4.5 kV). Set the nebulizing gas (N₂) flow and drying gas temperature to optimal values for desolvation and ion generation.

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500. The high resolution of the TOF analyzer will distinguish ions with very similar nominal masses.

Data Presentation & Interpretation

The expected molecular formula is C₁₀H₁₀F₂O₂. The monoisotopic mass can be calculated and compared against the experimental value.

| Parameter | Theoretical Value | Observed Value (Hypothetical) |

| Molecular Formula | C₁₀H₁₀F₂O₂ | C₁₀H₁₀F₂O₂ |

| Ion Type | [M+H]⁺ | [M+H]⁺ |

| Calculated m/z | 201.0725 | 201.0721 |

| Mass Error (ppm) | N/A | -2.0 ppm |

The observation of a high-mass accuracy ion at m/z 201.0721 provides strong, trustworthy evidence for the elemental composition of C₁₀H₁₀F₂O₂, forming the bedrock of our subsequent spectroscopic analysis.

Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: While NMR and MS provide the core structural framework, FTIR spectroscopy offers a rapid and effective confirmation of key functional groups. The presence of aromatic rings, C-F bonds, and the C-O bonds of the acetal will produce characteristic absorption bands. Attenuated Total Reflectance (ATR) is the preferred method for its simplicity and minimal sample preparation.

Experimental Protocol: ATR-FTIR

-

Background Scan: Record a background spectrum of the clean ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the neat sample (liquid or solid) directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-600 cm⁻¹.

-

Data Processing: Perform an automatic baseline correction and ATR correction on the resulting spectrum.

Data Presentation & Interpretation

The FTIR spectrum validates the presence of the expected chemical functionalities.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium-Weak | Aromatic C-H Stretch |

| ~2850-2960 | Medium | Aliphatic C-H Stretch (CH₂ and CH) |

| ~1590-1610 | Medium | Aromatic C=C Stretch |

| ~1200-1250 | Strong | Aryl C-F Stretch |

| ~1050-1150 | Strong | C-O-C Stretch (Acetal) |

The strong, distinct bands for the C-F and C-O-C stretching vibrations are particularly diagnostic, confirming the presence of the difluorobenzene and dioxolane moieties, respectively.

The Definitive Framework: Multinuclear & Multidimensional NMR Spectroscopy

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. A strategic, multi-step approach is required to decipher the complex spin systems present in 1,3-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene. The causality of this workflow is critical: 1D spectra (¹H, ¹³C) provide the initial inventory of atoms, while 2D experiments (COSY, HSQC, HMBC) establish the connections between them.

Logical Workflow for NMR Analysis

Caption: Essential HMBC correlations confirming the side-chain connection.

Authoritative Interpretation:

-

Side Chain to Ring Connection: The most critical correlation is from the benzylic protons (H-8, δ ~3.0 ppm) to the aromatic quaternary carbon C-4 and the aromatic CH carbon C-5. This unambiguously proves that the -(CH₂)-dioxolane side chain is attached to the C-4 position of the difluorobenzene ring.

-

Side Chain Integrity: A correlation from the acetal methine proton (H-7, δ ~5.0 ppm) to the benzylic carbon (C-8, δ ~35 ppm) confirms the connectivity within the side chain.

-

Aromatic Assignments: Correlations from the remaining aromatic protons to their neighboring carbons will allow for the complete and definite assignment of the C-2, C-5, and C-6 positions.

Conclusion

The structure elucidation of 1,3-Difluoro-4-(1,3-dioxolan-2-ylmethyl)benzene is achieved through a logical and synergistic application of modern analytical techniques. High-resolution mass spectrometry provides the molecular formula, FTIR confirms the presence of key functional groups, and a comprehensive suite of 1D and 2D NMR experiments establishes the definitive atomic connectivity. This multi-faceted approach, where each piece of data cross-validates the others, ensures the highest degree of confidence in the final structure—a standard of rigor essential for advancing research in the chemical and pharmaceutical sciences.

References

-

Dalton Transactions, Supplementary Information. The Royal Society of Chemistry. [Link]

-

The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. The Journal of Organic Chemistry. [Link]

-

Revisiting Aromaticity and Chemical Bonding of Fluorinated Benzene Derivatives. Molecules. [Link]

-

1H and 13C NMR investigation of 20-hydroxyecdysone dioxolane derivatives, a novel group of MDR modulator agents. Magnetic Resonance in Chemistry. [Link]

-

Fluorine nuclear magnetic resonance spectra of some polyfluoroaromatic compounds. Journal of the Chemical Society B: Physical Organic. [Link]

The Strategic Incorporation of Fluorine: A Technical Guide to Fluorinated Benzene Intermediates in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The "Magic Bullet" Atom in Medicinal Chemistry

The strategic introduction of fluorine into organic molecules has become a cornerstone of modern drug design and development.[1][2][3][4][5][6] Often referred to as a "magic bullet," the fluorine atom, despite its simple structure, imparts a range of beneficial properties to bioactive compounds.[2][3] Its small size, high electronegativity, and the strength of the carbon-fluorine bond can profoundly influence a molecule's metabolic stability, physicochemical properties, and binding affinity to biological targets.[1][3][4][5] Fluorinated benzene rings are particularly prevalent scaffolds in a wide array of pharmaceuticals, including anti-cancer agents, antidepressants, and anti-inflammatory drugs.[1][7] This guide provides an in-depth exploration of the synthesis, properties, and applications of key fluorinated benzene intermediates, offering field-proven insights for researchers navigating the complexities of organofluorine chemistry.

The Impact of Fluorination on Molecular Properties

The substitution of hydrogen with fluorine on a benzene ring induces significant changes in the molecule's electronic and physical characteristics. Understanding these modifications is crucial for rational drug design.

Physicochemical Property Modulation

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3][8] This increased stability can enhance a drug's half-life and bioavailability.[1][2] Incorporating fluorine at known sites of metabolic attack is a common strategy to block these pathways.[3]

-

Lipophilicity and Permeability: Fluorination generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[2][6][7] This is a critical consideration for drugs targeting the central nervous system.

-

Acidity and Basicity (pKa): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect.[1] This can significantly lower the pKa of nearby acidic protons and decrease the basicity of amines, which can in turn affect a compound's solubility, absorption, and interaction with biological targets.[1][2]

Electronic Effects and Binding Interactions

-

Altered Aromaticity: Fluorination can decrease the aromaticity of the benzene ring by withdrawing electron density from the π-system through inductive effects.[9] This perturbation of the electronic landscape can influence how the molecule interacts with its biological target.

-

Enhanced Binding Affinity: Fluorine atoms can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions.[1][3] The introduction of fluorine can also induce conformational changes that lead to a more favorable binding orientation.[6]

Core Synthetic Strategies for Fluorinated Benzene Intermediates

The synthesis of fluorinated benzenes presents unique challenges due to the high reactivity of many fluorinating agents.[10] However, a variety of reliable methods have been developed to introduce fluorine onto an aromatic ring with good control and selectivity.

Electrophilic Aromatic Substitution (EAS)

Electrophilic fluorination is a direct method for introducing a fluorine atom onto a benzene ring.[11][12][13] However, the extreme reactivity of elemental fluorine (F₂) makes its use difficult to control and often leads to poor yields of monofluorinated products.[10] To overcome this, milder and more selective electrophilic fluorinating reagents have been developed.

| Reagent | Common Name | Characteristics |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Bench-stable, crystalline solid; widely used for its operational simplicity and high selectivity.[10][14] |

| N-Fluorobenzenesulfonimide | NFSI | Stable, crystalline solid; effective for both mono- and difluorination reactions.[14][15] |

Experimental Protocol: Electrophilic Fluorination of an Activated Arene using Selectfluor®

-

Reaction Setup: To a solution of the activated aromatic substrate (1.0 mmol) in a suitable solvent (e.g., acetonitrile, 10 mL) in a flask equipped with a magnetic stirrer, add Selectfluor® (1.2 mmol).

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Diagram: Electrophilic Aromatic Substitution Mechanism for Fluorination

Caption: Mechanism of electrophilic aromatic fluorination.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful method for introducing fluorine, particularly on electron-deficient aromatic rings.[16][17] In this reaction, a leaving group (often a nitro or halide group) is displaced by a fluoride ion.

A common industrial application of SNAr for fluorination is the Halex (halogen exchange) process, where a chloro- or bromo-substituted arene is treated with a fluoride source like potassium fluoride (KF).

Key Considerations for SNAr:

-

Substrate: The aromatic ring must be activated by at least one strong electron-withdrawing group (e.g., -NO₂, -CN, -C(O)R) positioned ortho or para to the leaving group.

-

Leaving Group: The reactivity order for leaving groups is typically F > Cl > Br > I, which is counterintuitive. The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack, which is the rate-determining step.[18]

-

Fluoride Source: Anhydrous potassium fluoride is a common and cost-effective fluoride source. The use of phase-transfer catalysts can enhance its reactivity.

Diagram: Nucleophilic Aromatic Substitution (SNAr) Mechanism

Caption: Mechanism of nucleophilic aromatic substitution for fluorination.

C-H Functionalization

Direct, regioselective fluorination of inert C-H bonds is a highly desirable and atom-economical approach.[15] While challenging, significant progress has been made in this area, often employing transition-metal catalysis.

Palladium catalysts, in conjunction with directing groups, can achieve site-selective fluorination of C-H bonds.[15] The directing group coordinates to the metal center, bringing the catalyst into proximity with a specific C-H bond, which is then cleaved and functionalized.

Experimental Protocol: Palladium-Catalyzed Directed C-H Fluorination

-

Reactant Preparation: In a glovebox, combine the aromatic substrate containing a directing group (0.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a ligand (if necessary), and a fluorinating agent (e.g., NFSI, 1.5 mmol) in a reaction vessel.

-

Solvent Addition: Add a dry, degassed solvent (e.g., 1,2-dichloroethane, 2 mL).

-

Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) for the specified time (e.g., 24 hours).

-

Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite, rinsing with an organic solvent. Concentrate the filtrate and purify the residue by column chromatography to isolate the fluorinated product.

Characterization of Fluorinated Benzene Intermediates

The successful synthesis and purification of fluorinated benzenes require robust analytical characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is an indispensable tool for identifying and characterizing organofluorine compounds. The chemical shift, multiplicity, and coupling constants provide detailed information about the electronic environment and connectivity of the fluorine atoms. ¹H and ¹³C NMR are also crucial, with C-F coupling patterns providing additional structural confirmation.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation patterns of the fluorinated intermediates, confirming their identity.

-

Infrared (IR) Spectroscopy: The C-F bond typically exhibits a strong absorption in the fingerprint region of the IR spectrum (around 1000-1400 cm⁻¹).

Applications in Drug Discovery and Development

Fluorinated benzene intermediates are integral to the synthesis of a wide range of pharmaceuticals.

Case Study: Dabrafenib (BRAF Inhibitor)

In the development of the melanoma drug Dabrafenib, fluorination of a pendant aryl ring was instrumental in improving the metabolic stability of the lead compound.[8] Early candidates suffered from poor metabolic profiles, but the introduction of two fluorine atoms to the aryl sulfonamide moiety significantly enhanced the drug's resistance to metabolism.[8]

Positron Emission Tomography (PET) Imaging

The fluorine-18 (¹⁸F) isotope is a widely used positron emitter in PET imaging, a non-invasive diagnostic technique.[2] Fluorinated benzene derivatives can be labeled with ¹⁸F and used as tracers to study biochemical processes, pharmacokinetics, and drug-target engagement in living systems.[2]

Future Perspectives and Challenges

The field of organofluorine chemistry continues to evolve, with ongoing research focused on developing more efficient, selective, and sustainable fluorination methods.[19] Key areas of future development include:

-

Late-Stage Fluorination: The ability to introduce fluorine atoms at a late stage in a synthetic sequence is highly valuable in drug discovery, as it allows for the rapid generation of fluorinated analogs of complex molecules.

-

Photoredox Catalysis: Visible-light-mediated fluorination is an emerging area that offers mild and selective reaction conditions.[19]

-

Enantioselective Fluorination: The development of catalytic methods for the enantioselective introduction of fluorine is crucial for the synthesis of chiral fluorinated drugs.

Conclusion

Fluorinated benzene intermediates are indispensable building blocks in modern medicinal chemistry.[20] A thorough understanding of their synthesis, properties, and the profound effects of fluorine incorporation is essential for researchers and scientists in drug discovery and development. The continued innovation in fluorination chemistry will undoubtedly lead to the creation of novel therapeutics with improved efficacy and safety profiles.

References

-

JoVE. (2023-04-30). Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. [Link]

-

Royal Society of Chemistry. (2020-04-29). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. [Link]

-

Taylor & Francis Online. (Date not available). The role of fluorine in medicinal chemistry. [Link]

-

Master Organic Chemistry. (2018-04-18). Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene. [Link]

-

PubMed Central. (2023-04-13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [Link]

-

ACS Publications. (2026-01-21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]

-

MDPI. (Date not available). Influence of Molecular Structure and Aromaticity on the Arc Extinguish Performance of Perfluorinated Insulating Gases Under High Electric Field. [Link]

-

PubMed Central. (Date not available). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]

-

YouTube. (2015-11-11). Electrophilic Aromatic Substitution Reactions of Benzene Review. [Link]

-

NCERT. (Date not available). Haloalkanes and Haloarenes. [Link]

-

Master Organic Chemistry. (2018-08-20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

RSC Publishing. (Date not available). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. [Link]

-

UCHEM. (Date not available). Fluorinated Aromatic Compounds - Essential Building Blocks for Research and Industry. [Link]

- Google Patents. (Date not available).

-

ResearchGate. (2025-08-06). Structures of some fluorinated benzenes determined by ab initio computation. [Link]

-

PubMed Central. (2020-09-28). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. [Link]

-

PubMed. (Date not available). The role of fluorine in medicinal chemistry. [Link]

-

PubMed Central. (Date not available). Revisiting Aromaticity and Chemical Bonding of Fluorinated Benzene Derivatives. [Link]

-

Journal of the American Chemical Society. (Date not available). C−H···F Interactions in the Crystal Structures of Some Fluorobenzenes. [Link]

-

CHIMIA. (Date not available). Modern Synthetic Procedures for the Fluorination of Organic Molecules. [Link]

-

ResearchGate. (2026-01-02). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]

-

MDPI. (2024-07-28). Recent Advances on Fluorine Chemistry. [Link]

-

ResearchGate. (Date not available). Fluorinated Aromatic Compounds. [Link]

-

Taylor & Francis Online. (2024-07-29). Fluorinated building blocks in drug design: new pathways and targets. [Link]

-

Chemistry LibreTexts. (2021-07-31). 22.4: Electrophilic Aromatic Substitution. [Link]

-

ACS Publications. (Date not available). Applications of Fluorine in Medicinal Chemistry. [Link]

-

Prensip Journals. (2024-12-30). Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sci. [Link]

-

Chemistry LibreTexts. (2015-07-18). 15.8: Synthesis of Benzene Derivatives: Electrophilic Aromatic Substitution. [Link]

-

ACS Publications. (Date not available). The Many Roles for Fluorine in Medicinal Chemistry. [Link]

-

ResearchGate. (Date not available). Tactical Applications of Fluorine in Drug Design and Development. [Link]

-